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molecular formula C16H12BrNO2S B8454315 2-(Benzenesulfonyl)-3-[4-(bromomethyl)phenyl]prop-2-enenitrile CAS No. 59584-39-3

2-(Benzenesulfonyl)-3-[4-(bromomethyl)phenyl]prop-2-enenitrile

Cat. No. B8454315
M. Wt: 362.2 g/mol
InChI Key: QOKMDTJVVNYYPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04001221

Procedure details

56.8 g (0.2 mole) of 1-p-tolyl-2-cyano-2-phenylsulfonylethylene were dissolved in 1.000 ml of anhydrous carbon tetrachloride at 40° to 50° C. After addition of 35.6 g (0.2 mole) of N-bromosuccinimide and 1.2 g of dibenzoylperoxide, the whole was heated to the boil under reflux. After 5 hours, the mixture was filtered by still hot; as residue 17.2 g (about 86%) of succinimide melting at 125° C remained behind. The filtrate was evaporated on a rotary steamer and under the vacuum produced by a water jet and the residue was recrystallized from 400 ml of ethanol. 47.4 g (65 of the theory) of weakly yellow crystal melting at 120° to 122° C were isolated. Characteristical NMR-signal in CDCl3 /TMS: --CH2Br at δ = 4.6 ppm. ##STR15##
Quantity
56.8 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:20])[CH:6]=[CH:5][C:4]([CH:7]=[C:8]([C:18]#[N:19])[S:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)(=[O:11])=[O:10])=[CH:3][CH:2]=1.[Br:21]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:21][CH2:20][C:1]1[CH:2]=[CH:3][C:4]([CH:7]=[C:8]([C:18]#[N:19])[S:9]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)(=[O:11])=[O:10])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
56.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C=C(S(=O)(=O)C1=CC=CC=C1)C#N)C
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
35.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole was heated to the boil
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
the mixture was filtered by still hot
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated on a rotary steamer and under the vacuum
CUSTOM
Type
CUSTOM
Details
produced by a water jet
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from 400 ml of ethanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)C=C(S(=O)(=O)C1=CC=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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